N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(1-Methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic small molecule characterized by a benzo[c][1,2,5]thiadiazole core fused with a carboxamide group at position 5 and a sulfonamide-linked 1-methylimidazole moiety at position 2 of the ethyl chain. Its structural complexity arises from the combination of electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) and polar sulfonamide/carboxamide groups, which may enhance solubility and binding affinity to biological targets .
Properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S2/c1-19-7-12(15-8-19)24(21,22)16-5-4-14-13(20)9-2-3-10-11(6-9)18-23-17-10/h2-3,6-8,16H,4-5H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKZJRMCHPPCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling through sulfonamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide or thiadiazole moieties, leading to the formation of amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide and imidazole moieties can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzo[c][1,2,5]thiadiazole scaffold is a key feature shared with other compounds such as EG00229 (S)-2-(3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)-thiophene-2-carboxamido)-5-((diaminomethylene)amino)-pentanoic acid, a neuropilin-1 (NRP1) antagonist. While EG00229 uses a thiophene-carboxamide linkage, the target compound substitutes this with an imidazole-sulfonamido-ethyl chain.
Comparison Table 1: Core Structural Features
Functional Group Analysis
- Sulfonamide vs. Carboxamide Linkers : The target compound’s sulfonamide group (imidazole-4-sulfonamido) contrasts with carboxamide-based linkers in ND-11503 (imidazo[2,1-b]thiazole-5-carboxamide). Sulfonamides generally enhance metabolic stability and hydrogen-bonding capacity, while carboxamides may improve solubility .
- Imidazole vs.
Physicochemical Properties
- LogP and Solubility: The target compound’s imidazole-sulfonamido-ethyl chain may reduce LogP compared to lipophilic analogs like ND-11566 (2,6-dimethyl-N-(4-(3-trifluoromethylphenoxy)phenyl)imidazo[2,1-b]thiazole-5-carboxamide), which has a trifluoromethylphenoxy group .
Biological Activity
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of the compound involves several steps, typically starting from commercially available precursors. The key steps often include:
- Formation of the imidazole sulfonamide moiety.
- Coupling with benzo[c][1,2,5]thiadiazole derivatives.
- Final carboxamide formation through amide coupling reactions.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties . For instance, derivatives containing the imidazo[2,1-b][1,3,4]thiadiazole structure have shown significant activity against Mycobacterium tuberculosis . In one study, several derivatives exhibited a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL , indicating potent anti-tubercular effects .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5c | 3.125 | Anti-tubercular |
| 5d | 3.125 | Anti-tubercular |
| 5l | 3.125 | Anti-tubercular |
| 5p | 3.125 | Anti-tubercular |
Antifungal and Antibacterial Activities
In addition to anti-tubercular activity, compounds with similar structures have also demonstrated antifungal and antibacterial activities. For example, certain derivatives were effective against various bacterial strains in vitro . The presence of specific substituents on the phenyl ring has been correlated with enhanced antibacterial properties.
Cytotoxicity Studies
Cytotoxicity assessments revealed that while the active antitubercular compounds displayed low toxicity against normal cell lines (e.g., MRC-5 lung fibroblast cells), they maintained efficacy against cancer cell lines . This suggests a favorable therapeutic index for further development.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt cellular processes in pathogens through interaction with critical proteins.
Case Studies
Several case studies have been documented regarding the biological evaluation of similar compounds:
- Imidazo[2,1-b][1,3,4]thiadiazole Derivatives :
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
